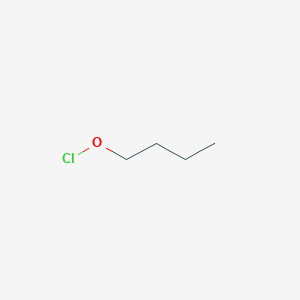
lithium;2,5-dimethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium;2,5-dimethylcyclopenta-1,3-diene is an organolithium compound that plays a significant role in organic synthesis and organometallic chemistry. This compound is known for its reactivity and utility in forming various cyclopentadienyl derivatives, which are essential in the preparation of metallocenes and other organometallic complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 1,3-dimethylcyclopenta-2,4-diene using a strong base such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:
1,3-dimethylcyclopenta-2,4-diene+n-butyllithium→Lithium 1,3-dimethylcyclopenta-2,4-dien-1-ide+butane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: lithium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: It can be reduced to form cyclopentadienyl anions, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include cyclopentadienyl derivatives, metallocenes, and various substituted cyclopentadienes .
Applications De Recherche Scientifique
lithium;2,5-dimethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of metallocenes, which are important catalysts in polymerization reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of lithium;2,5-dimethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The compound’s reactivity is attributed to the presence of the lithium atom, which enhances the nucleophilicity of the cyclopentadienyl ring. This allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and metal-catalyzed processes .
Comparaison Avec Des Composés Similaires
Lithium cyclopentadienide: Similar in structure but lacks the methyl groups, making it less sterically hindered.
Lithium 1,3-diphenylcyclopenta-2,4-dien-1-ide: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Lithium 1,3-dimethylcyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group, which affects its reactivity and stability
Uniqueness: lithium;2,5-dimethylcyclopenta-1,3-diene is unique due to the presence of the methyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in selective synthesis and in the formation of sterically demanding metallocenes .
Propriétés
Numéro CAS |
119388-52-2 |
|---|---|
Formule moléculaire |
C7H9Li |
Poids moléculaire |
100.1 g/mol |
Nom IUPAC |
lithium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
PQXJEWBPLCACCV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-]1C=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)

methyl]benzoyl chloride](/img/structure/B8608760.png)

![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)




![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
